molecular formula C6H7I2N B1603366 3-(Iodomethyl)pyridine hydroiodide CAS No. 69966-59-2

3-(Iodomethyl)pyridine hydroiodide

Cat. No.: B1603366
CAS No.: 69966-59-2
M. Wt: 346.94 g/mol
InChI Key: BAQXGQCFFKMGOQ-UHFFFAOYSA-N
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Description

Preparation Methods

3-(Iodomethyl)pyridine hydroiodide can be synthesized through an iodomethylation reaction. A common method involves reacting 3-pyridinemethanol with hydrogen iodide to produce 3-(iodomethyl)pyridine, which is then reacted with hydroiodic acid to yield this compound . This process typically requires controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Iodomethyl)pyridine hydroiodide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The compound can undergo addition reactions with various reagents, forming different products depending on the reaction conditions.

Common reagents used in these reactions include hydrogen iodide, hydroiodic acid, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Iodomethyl)pyridine hydroiodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)pyridine hydroiodide involves its ability to participate in nucleophilic substitution reactions. The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds and products. This reactivity is due to the electron-withdrawing nature of the iodine atom, which makes the carbon atom in the iodomethyl group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

3-(Iodomethyl)pyridine hydroiodide can be compared with other halogenated pyridine derivatives, such as:

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride

These compounds share similar chemical properties but differ in the position and type of halogen atom attached to the pyridine ring. The unique reactivity of this compound is due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine .

Properties

IUPAC Name

3-(iodomethyl)pyridine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQXGQCFFKMGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CI.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583808
Record name 3-(Iodomethyl)pyridine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69966-59-2
Record name 3-(Iodomethyl)pyridine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Iodomethyl)pyridine hydriodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-(Iodomethyl)pyridine hydroiodide

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